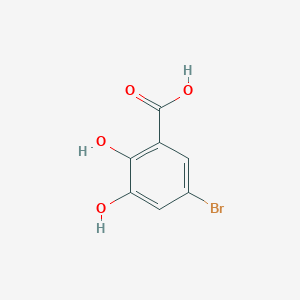

5-Bromo-2,3-dihydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2,3-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVLHMSXBCGHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496159 | |

| Record name | 5-Bromo-2,3-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72517-15-8 | |

| Record name | 5-Bromo-2,3-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2,3-dihydroxybenzoic acid chemical properties

5-Bromo-2,3-dihydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound, also known as 5-bromo-o-pyrocatechuic acid, is a halogenated derivative of dihydroxybenzoic acid. Its structure, featuring a benzoic acid core with two adjacent hydroxyl groups and a bromine atom, makes it a compound of interest for various applications, including as an intermediate in the synthesis of pharmacologically active molecules. Dihydroxybenzoic acid derivatives are known for a range of biological activities, and the introduction of a bromine atom can significantly modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a detailed overview of the known chemical properties, potential synthetic routes, and safety information for this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 72517-15-8 | [1][2] |

| Molecular Formula | C₇H₅BrO₄ | [1][2] |

| Molecular Weight | 233.02 g/mol | [1][2] |

| Melting Point | >221°C (decomposes) | [2] |

| Boiling Point (Predicted) | 394.6 ± 42.0 °C | [2] |

| Density (Predicted) | 2.026 ± 0.06 g/cm³ | [2] |

| Synonyms | 2,3-dihydroxy-5-bromobenzoic acid, 5-Bromo-o-pyrocatechuic Acid | [1][2] |

Solubility and Storage

| Parameter | Information | Source |

| Solubility | Soluble in Hot Ethyl Acetate, Dimethylformamide (DMF), Dimethylsulfoxide (DMSO), Methanol. | [1] |

| Storage Conditions | Store at room temperature or 4°C. Recommended to be stored under an inert atmosphere in a refrigerator. The compound is noted to be hygroscopic. | [1][2] |

Safety and Toxicology

While comprehensive toxicological data for this compound is not available, safety data for structurally related compounds such as other brominated hydroxybenzoic acids provide guidance on handling. Good laboratory practices should always be followed.

| Hazard Class | Statement |

| GHS Hazard Statements (General for related compounds) | H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][4] |

| Precautionary Statements (General) | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. |

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.

-

In case of eye contact: Rinse out with plenty of water. Remove contact lenses and consult an ophthalmologist.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Make the victim drink water (two glasses at most) immediately and consult a physician.

Experimental Protocols and Synthesis

Plausible Synthetic Method: Bromination of 2,3-Dihydroxybenzoic Acid

This method involves the direct bromination of 2,3-dihydroxybenzoic acid. The hydroxyl groups are activating and ortho-, para-directing. Given the positions are either blocked or sterically hindered, the bromine is expected to add at the C5 position, which is para to the C2-hydroxyl group and ortho to the C3-hydroxyl group.

Materials:

-

2,3-Dihydroxybenzoic acid

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

A suitable solvent such as glacial acetic acid, chloroform, or dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel (if using liquid bromine)

Methodology:

-

Dissolve 2,3-dihydroxybenzoic acid in the chosen solvent within the round-bottom flask.

-

Cool the mixture in an ice bath to control the reaction temperature, as bromination can be exothermic.

-

Slowly add a stoichiometric equivalent of the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the same solvent) to the stirred solution.

-

Allow the reaction to proceed at a low temperature (0-5°C) for several hours, monitoring the progress via Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, the mixture can be poured into cold water to precipitate the crude product.

-

The precipitate is then collected by vacuum filtration and washed with cold water to remove any remaining acid or inorganic byproducts.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

Biological Activity and Applications

While specific studies on the biological activity of this compound are limited, the broader class of dihydroxybenzoic acids is known for significant biological properties, including antioxidant and anti-inflammatory effects.[5] The compound is used in the preparation of other molecules with potential therapeutic benefits, such as bromo-dimethoxyphenyl oxadiazoles, which have shown anti-Parkinson's properties.[1]

Potential Anti-inflammatory Mechanism:

Many phenolic compounds exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). A related compound was shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells.[6] A similar mechanism can be hypothesized for this compound.

Summary of Key Data and Relationships

The relationships between the structure, properties, and applications of this compound are interconnected. Its chemical structure dictates its physical properties and reactivity, which in turn enables its use as a synthetic intermediate and suggests potential biological activities.

References

- 1. usbio.net [usbio.net]

- 2. 5-BROMO-2,3-DIHYDROXY-BENZOIC ACID | 72517-15-8 [amp.chemicalbook.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2,3-dihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation pertinent to the structural elucidation of 5-Bromo-2,3-dihydroxybenzoic acid. Due to the limited availability of direct experimental data for this specific isomer, this paper establishes a robust analytical framework based on predictive models and comparative data from its parent compound, 2,3-dihydroxybenzoic acid, and related isomers. This guide outlines key spectroscopic techniques, presents predicted quantitative data in a structured format, and details the experimental protocols for these analyses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₅BrO₄ |

| Molecular Weight | 233.02 g/mol |

| IUPAC Name | This compound |

| CAS Number | 72517-15-8 |

| Predicted Appearance | Off-white to light brown crystalline powder |

Proposed Synthesis

A plausible synthetic route to this compound involves the electrophilic bromination of 2,3-dihydroxybenzoic acid. The hydroxyl groups are activating and ortho-, para-directing. Given the positions of the existing hydroxyl groups, the bromine atom is expected to substitute at the C5 position, which is para to the C2 hydroxyl group and meta to the C3 hydroxyl and carboxylic acid groups.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 2,3-dihydroxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Slowly add a solution of bromine in glacial acetic acid to the flask at room temperature with constant stirring. The reaction is expected to be exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove any unreacted starting materials and by-products.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Spectroscopic Data for Structure Elucidation

The structural elucidation of this compound is achieved through a combination of modern spectroscopic techniques. The following sections detail the predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Caption: General workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH |

| ~9.0 - 10.0 | Broad Singlet | 2H | -OH |

| ~7.4 | Doublet | 1H | H-6 |

| ~7.1 | Doublet | 1H | H-4 |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~148 | C-2 |

| ~145 | C-3 |

| ~125 | C-6 |

| ~120 | C-4 |

| ~115 | C-1 |

| ~110 | C-5 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Broad | O-H stretch (phenolic) |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (phenol) |

| ~800 - 600 | Medium | C-Br stretch |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[1][2]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

-

Background Correction: Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 232/234 | [M]⁺ (Molecular ion peak with isotopic pattern for Br) |

| 214/216 | [M - H₂O]⁺ |

| 186/188 | [M - COOH]⁺ |

| 153 | [M - Br]⁺ |

| 108 | [M - Br - COOH]⁺ |

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

The structural elucidation of this compound can be confidently achieved through a synergistic application of NMR, FT-IR, and Mass Spectrometry. While direct experimental data is currently scarce, the predictive data and protocols outlined in this guide provide a robust framework for researchers to synthesize, purify, and structurally confirm this compound. The combination of these techniques allows for the unambiguous determination of the atomic connectivity, functional groups, and overall molecular structure, which is crucial for its further study and potential applications in drug development and other scientific fields.

References

Solubility Profile of 5-Bromo-2,3-dihydroxybenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2,3-dihydroxybenzoic acid in various organic solvents. Understanding the solubility of this compound is crucial for its application in pharmaceutical formulations, synthetic chemistry, and various research and development activities. This document collates available solubility data, presents a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound

The following table summarizes the known qualitative solubility of this compound in a range of common organic solvents. It is important to note that while several sources indicate solubility in certain solvents, specific quantitative data from the reviewed literature is limited. The presented data has been compiled from various chemical data sheets and scientific sources.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Temperature |

| Polar Protic Solvents | |||||

| Methanol | CH₃OH | 32.04 | 64.7 | Soluble[1], Slightly Soluble[2] | Not Specified |

| Polar Aprotic Solvents | |||||

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | Soluble[1] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | Soluble[1], Slightly Soluble[2] | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | Soluble (in hot ethyl acetate)[1] | Hot |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors found in the cited literature. For precise applications, it is highly recommended to determine the quantitative solubility at the specific temperature and pressure of interest.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed methodology for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent. This method is a reliable and commonly used technique for generating quantitative solubility data.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with tight-sealing caps

-

Constant temperature shaker or water bath

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that undissolved solid remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 5 mL) of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered solution into a drying oven set to a temperature that will evaporate the solvent without degrading the solute. Ensure the oven is in a well-ventilated area or fume hood.

-

Continue drying until all the solvent has evaporated.

-

Transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained (i.e., the difference between consecutive weighings is negligible).

-

3. Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can then be expressed in various units, for example:

-

g/L: (mass of dried solute in g) / (volume of filtered solution in L)

-

mg/mL: (mass of dried solute in mg) / (volume of filtered solution in mL)

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the solubility determination of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Factors influencing the solubility of the target compound.

References

Synthesis of 5-Bromo-2,3-dihydroxybenzoic acid from starting materials

An In-depth Technical Guide to the Synthesis of 5-Bromo-2,3-dihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proposed synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the electrophilic bromination of 2,3-dihydroxybenzoic acid, a common and effective method for the halogenation of activated aromatic rings. This document details the probable reaction pathway, a comprehensive experimental protocol adapted from analogous syntheses, and expected analytical data.

Proposed Synthesis Pathway

The synthesis of this compound is most directly achieved through the electrophilic aromatic substitution of 2,3-dihydroxybenzoic acid with bromine. The two hydroxyl groups are strong activating groups and direct the incoming electrophile to the ortho and para positions. The carboxylic acid group is a deactivating group and directs to the meta position. The C5 position is para to the C2 hydroxyl group and ortho to the C3 hydroxyl group, making it the most likely position for bromination.

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the well-established synthesis of 5-Bromo-2,4-dihydroxybenzoic acid and is expected to be effective for the synthesis of the target molecule.

2.1. Materials and Equipment

-

2,3-Dihydroxybenzoic acid

-

Bromine

-

Glacial acetic acid

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Standard laboratory glassware

-

Personal Protective Equipment (lab coat, gloves, safety glasses)

2.2. Procedure

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dihydroxybenzoic acid in glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

-

Preparation of Bromine Solution: In a separate container, prepare a solution of bromine in glacial acetic acid.

-

Bromination Reaction: Cool the solution of 2,3-dihydroxybenzoic acid in an ice bath. Slowly add the bromine solution dropwise from a dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture below 10°C during the addition.

-

Reaction Completion: After the addition of bromine is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Precipitation of the Product: Pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude this compound should form.

-

Isolation of the Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any remaining acetic acid and inorganic byproducts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature to obtain the final product.

Data Presentation

3.1. Quantitative Data (Analogous)

| Parameter | Value (Analogous) | Reference |

| Yield | 57-63% | --INVALID-LINK-- |

| Melting Point | 206.5-208.5 °C | --INVALID-LINK-- |

3.2. Spectroscopic Data (Expected)

The following table outlines the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons would appear as singlets or doublets in the range of δ 6.5-8.0 ppm. The hydroxyl and carboxylic acid protons would appear as broad singlets at lower fields. |

| ¹³C NMR | Aromatic carbons would appear in the range of δ 100-160 ppm. The carboxyl carbon would be observed at a lower field, typically around δ 170 ppm. |

| IR (cm⁻¹) | Broad O-H stretch (hydroxyl and carboxylic acid) around 3500-2500 cm⁻¹, C=O stretch (carboxylic acid) around 1700-1680 cm⁻¹, C=C stretches (aromatic) around 1600-1450 cm⁻¹, and C-Br stretch in the fingerprint region. |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be expected around 232/234 (due to the isotopic pattern of bromine). |

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Safety Precautions

-

Bromine is highly toxic, corrosive, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including heavy-duty gloves.

-

Glacial acetic acid is corrosive and can cause severe burns. Handle with care in a fume hood.

-

The reaction is exothermic and should be cooled properly to control the reaction rate.

-

Always wear appropriate personal protective equipment (lab coat, safety glasses, and gloves) when performing this experiment.

This technical guide provides a robust framework for the successful synthesis and characterization of this compound. Researchers should always perform a thorough risk assessment before beginning any chemical synthesis.

An In-depth Technical Guide to 5-Bromo-2,3-dihydroxybenzoic Acid

CAS Number: 72517-15-8

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in 5-Bromo-2,3-dihydroxybenzoic acid. It covers the compound's physicochemical properties, a proposed synthesis protocol, potential biological activities and mechanisms of action, and recommended analytical methodologies.

Physicochemical Properties

This compound, also known as 5-Bromo-o-pyrocatechuic acid, is a halogenated derivative of dihydroxybenzoic acid.[1] Its core chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 72517-15-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅BrO₄ | [1][2][5] |

| Molecular Weight | 233.02 g/mol | [1][2] |

| Alternate Molecular Weight | 231.9371 g/mol | [3] |

| Canonical SMILES | OC(=O)c1cc(Br)cc(O)c1O | [3] |

| InChI Key | InChI=1S/C7H5BrO4/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,9-10H,(H,11,12) | [3] |

| Solubility | Soluble in Hot Ethyl Acetate, Dimethylformamide (DMF), Dimethylsulfoxide (DMSO), Methanol. | [1] |

| Storage Temperature | Room Temperature / 4°C | [1] |

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis involves the direct electrophilic bromination of 2,3-dihydroxybenzoic acid using elemental bromine in a suitable solvent like glacial acetic acid.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2,3-Dihydroxybenzoic acid

-

Glacial acetic acid

-

Bromine (Br₂)

-

Deionized water

-

Ethanol (for recrystallization, optional)

-

1-L three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

Procedure:

-

Preparation of Reactant Solution: In a 1-L flask equipped with a mechanical stirrer and dropping funnel, dissolve a specific molar quantity (e.g., 0.3 moles) of 2,3-dihydroxybenzoic acid in approximately 350 mL of glacial acetic acid. Warm the mixture gently to 45°C to facilitate dissolution, then allow it to cool to 35°C.[6]

-

Preparation of Brominating Agent: In a separate container, prepare a solution by dissolving an equimolar amount (e.g., 0.3 moles) of bromine in 240 mL of glacial acetic acid.

-

Bromination Reaction: While vigorously stirring the 2,3-dihydroxybenzoic acid solution, add the bromine solution dropwise from the dropping funnel over a period of about one hour. Monitor the reaction temperature and maintain it between 30-35°C, using an ice bath if necessary.[6]

-

Precipitation: Once the bromine addition is complete, pour the reaction mixture slowly into a large volume of ice water (e.g., 5 L). Allow the mixture to stand for several hours, preferably at 0-5°C, to ensure complete precipitation of the product.[6]

-

Isolation: Collect the fine, crystalline precipitate of crude this compound by vacuum filtration using a Büchner funnel. Wash the collected solid with several portions of cold water to remove residual acetic acid and unreacted bromine.[6]

-

Purification: For further purification, the crude product can be recrystallized. Dissolve the air-dried solid in a minimal amount of boiling water or an ethanol/water mixture, filter while hot to remove any insoluble impurities, and allow the solution to cool slowly to form purified crystals. Collect the crystals by filtration and dry them thoroughly.[6]

Biological Activity and Potential Mechanism of Action

Direct experimental data on the biological activity of this compound is limited. However, its activity can be inferred from studies on its parent compound, 2,3-dihydroxybenzoic acid (2,3-DHBA), and other related hydroxybenzoic acid derivatives. These compounds are known to possess antioxidant, anti-inflammatory, and antimicrobial properties.[7][8][9]

Antioxidant and Anti-inflammatory Effects

2,3-DHBA is recognized for its antioxidant and iron-chelating properties.[7] It has been shown to decrease the activation of the nuclear factor kappa B (NF-κB) transcription factor complex, which is a key regulator of inflammatory responses.[9] The anti-inflammatory mechanism may involve direct scavenging of reactive oxygen species or modulation of upstream signaling pathways.[9]

A derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated microglial cells.[10] This inhibition was achieved by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and preventing the nuclear translocation of NF-κB p65.[10] It is plausible that this compound shares a similar mechanism of action.

Caption: Potential anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Antimicrobial Activity

Many hydroxybenzoic acids exhibit antimicrobial activity.[7] For instance, 2,4-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid show strong properties against various bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values around 2 mg/mL.[7] Conversely, the parent compound 2,3-DHBA displayed lower antimicrobial properties, with a reported MIC of 5 mg/mL.[7] The introduction of a bromine atom could potentially modulate this activity, warranting further investigation.

Pharmacokinetics

No specific pharmacokinetic studies for this compound have been published. However, research on other novel derivatives of 5-aminosalicylic acid (5-ASA) provides some insight. For example, one derivative showed high oral bioavailability (77%) and ample distribution in tissues and organs in rats.[11] Another study on a synthetic 5-ASA derivative also demonstrated that the compound is absorbed and widely distributed.[12] These findings suggest that this compound may also be orally bioavailable, but dedicated preclinical studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Analytical Methods

The purity and concentration of this compound in bulk materials or biological matrices can be determined using modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the recommended methods.

Proposed Analytical Workflow

A typical workflow for the analysis of this compound would involve sample preparation, chromatographic separation, and detection. For biological samples, a protein precipitation step is usually required.

Caption: General workflow for the analytical determination of the target compound.

Detailed Experimental Protocol (LC-MS/MS)

This hypothetical protocol is based on established methods for quantifying related dihydroxybenzoic acids in rat plasma.[13]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials & Reagents:

-

Acetonitrile (ACN), LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Water, LC-MS grade

-

This compound reference standard

Chromatographic Conditions:

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Luna HILIC, 100 x 2.0 mm, 3 µm) is suitable for retaining this polar analyte.[13]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and aqueous ammonium acetate buffer (e.g., 94:6 v/v, 50 mM ammonium acetate, pH 4.5).[13]

-

Flow Rate: 0.5 mL/min.[13]

-

Column Temperature: 15°C.[13]

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.[13]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transition: A precursor ion of m/z 153 (for the deprotonated dihydroxybenzoic acid core) to a product ion of m/z 109 is a likely transition, though this must be optimized for the brominated compound.[13] The precursor for the brominated compound would be m/z 231/233.

Sample Preparation (Plasma):

-

To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.[13]

Validation: The method should be fully validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.[13]

Conclusion

This compound is a compound of interest with potential applications stemming from its anticipated antioxidant and anti-inflammatory properties. While direct experimental data is sparse, this guide provides a solid foundation for future research by outlining its physicochemical characteristics and offering detailed, adaptable protocols for its synthesis and analysis. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. usbio.net [usbio.net]

- 2. scbt.com [scbt.com]

- 3. Buy Online CAS Number 72517-15-8 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. fishersci.fi [fishersci.fi]

- 5. This compound|CAS 72517-15-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity | PLOS One [journals.plos.org]

- 13. rrml.ro [rrml.ro]

Physical and chemical characteristics of 5-Bromo-2,3-dihydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-dihydroxybenzoic acid, also known as 5-bromo-o-pyrocatechuic acid, is a halogenated derivative of dihydroxybenzoic acid. Its chemical structure, featuring a carboxylic acid and two adjacent hydroxyl groups on a brominated benzene ring, suggests its potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, outlines experimental protocols for its characterization, and presents a general workflow for its synthesis and analysis.

Physicochemical Characteristics

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some data is available, comprehensive experimental values for all properties are not widely published.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrO₄ | [1][2] |

| Molecular Weight | 233.02 g/mol | [1][2] |

| CAS Number | 72517-15-8 | [1][2] |

| Appearance | Solid (predicted) | |

| Melting Point | >221 °C (with decomposition) | |

| Boiling Point | 394.6 ± 42.0 °C (Predicted) | |

| Density | 2.026 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Hot Ethyl Acetate, Dimethylformamide, Dimethylsulfoxide, Methanol.[1] | [1] |

Synthesis and Characterization Workflow

Due to the limited availability of a specific synthesis protocol for this compound in the public domain, a general workflow for the synthesis and characterization of a novel benzoic acid derivative is presented below. This logical flow is crucial for any research involving the synthesis of new chemical entities.

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of this compound.

Synthesis of a Brominated Dihydroxybenzoic Acid Derivative

Materials:

-

2,3-dihydroxybenzoic acid

-

Glacial acetic acid

-

Bromine

-

Water

-

Round-bottom flask with a stirrer and dropping funnel

Procedure:

-

Dissolve 2,3-dihydroxybenzoic acid in glacial acetic acid in the round-bottom flask with stirring.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the low temperature and continuous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Determination of Melting Point

Apparatus:

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 2-3 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample. For compounds that decompose, the temperature at which decomposition begins is noted.

Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Process the data to obtain chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present (e.g., O-H, C=O, C-Br, aromatic C=C).

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Filter the solution through a 0.2 µm syringe filter.

Data Acquisition:

-

Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

In ESI, both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes can be used to determine the molecular weight.

-

The fragmentation pattern can provide valuable structural information.

Solubility Determination

Procedure (Shake-Flask Method):

-

Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, buffers of different pH) in a sealed vial.

-

Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

Procedure (Potentiometric Titration):

-

Prepare a solution of this compound of known concentration in a co-solvent system (e.g., water-methanol) if the aqueous solubility is low.

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Potential Applications in Drug Discovery

While specific biological activities of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. The dihydroxybenzoic acid scaffold is known for its antioxidant and metal-chelating properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound could serve as a valuable starting material or fragment in the synthesis of novel compounds for screening in various therapeutic areas, including:

-

Anti-inflammatory agents: Salicylate-like structures are known for their anti-inflammatory properties.

-

Anticancer agents: Phenolic compounds are widely investigated for their potential anticancer effects.

-

Neuroprotective agents: The reference to its use in preparing compounds with anti-Parkinson's properties suggests potential for neurological drug discovery.[1]

The general workflow for small molecule drug discovery, starting from a compound like this compound, is depicted below.

This compound is a chemical entity with potential for further exploration in scientific research, particularly in the fields of synthetic and medicinal chemistry. This guide has consolidated the available physicochemical data and provided a framework of experimental protocols for its comprehensive characterization. The presented workflows offer a logical approach for researchers embarking on the synthesis and evaluation of this and other novel small molecules. Further investigation is warranted to fully elucidate its chemical reactivity, biological activity, and potential therapeutic applications.

References

Potential Biological Activity of 5-Bromo-2,3-dihydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 5-Bromo-2,3-dihydroxybenzoic acid. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its potential therapeutic value based on the known biological activities of its parent molecule, 2,3-dihydroxybenzoic acid, and other structurally related brominated phenolic compounds. This guide summarizes potential antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory activities, and provides detailed experimental protocols for the in vitro evaluation of these properties. Furthermore, it includes visualizations of key signaling pathways and experimental workflows to aid in research design and execution.

Introduction

This compound, also known as 5-bromo-o-pyrocatechuic acid, is a halogenated derivative of 2,3-dihydroxybenzoic acid. Hydroxybenzoic acids are a class of phenolic compounds found in various plants and are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a bromine atom to the phenolic ring can significantly modulate the physicochemical and biological properties of the parent molecule, potentially enhancing its therapeutic efficacy or altering its mechanism of action. This guide aims to provide a foundational resource for researchers interested in exploring the pharmacological potential of this compound.

Potential Biological Activities

Based on the structure of this compound and the known activities of related compounds, the following biological activities are of high interest for investigation.

Antioxidant Activity

Phenolic compounds, particularly those with ortho-dihydroxy groups like 2,3-dihydroxybenzoic acid, are known to be potent antioxidants.[3] They can neutralize free radicals through hydrogen atom or electron donation. The presence of a bromine atom, an electron-withdrawing group, may influence the antioxidant capacity.

Table 1: Antioxidant Activity of Structurally Related Hydroxybenzoic Acids

| Compound | Assay | IC50 (µM) | Reference |

| 2,3-dihydroxybenzoic acid | DPPH radical scavenging | >1000 | [3] |

| 3,4-dihydroxybenzoic acid | DPPH radical scavenging | 11.2 ± 0.3 | [3] |

| Gallic acid (3,4,5-trihydroxybenzoic acid) | DPPH radical scavenging | 2.42 ± 0.08 | [3] |

Anti-inflammatory Activity

Hydroxybenzoic acids have demonstrated anti-inflammatory effects, often attributed to their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and to modulate inflammatory signaling pathways such as NF-κB.[4] A derivative of 5-bromo-2-hydroxybenzoic acid has been shown to inhibit pro-inflammatory mediators.[5]

Table 2: Anti-inflammatory Activity of a Structurally Related Compound

| Compound | Target/Assay | IC50 (µM) | Cell Line | Reference |

| 3-Bromo-4,5-dihydroxybenzaldehyde | IL-6 production | >100 (dose-dependent inhibition observed) | RAW 264.7 macrophages | [4] |

Anticancer Activity

Various hydroxybenzoic acid derivatives have exhibited cytotoxic effects against different cancer cell lines.[2] The bromination of compounds has, in some cases, been shown to enhance anticancer activity.[6]

Table 3: Cytotoxic Activity of Structurally Related Brominated Compounds

| Compound | Cell Line | IC50 (µg/mL) | Incubation Time (h) | Reference |

| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | NCI-H292 (lung carcinoma) | 1.26 | 72 | [7] |

| A 5-bromo-terbenzimidazole derivative | RPMI 8402 (human lymphoblastoma) | - | - | [8] |

| N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide with bromo substitutions | MCF7 (breast adenocarcinoma) | Sub-micromolar | - | [9] |

Enzyme Inhibitory Activity

The structural features of this compound suggest its potential as an inhibitor of various enzymes, such as tyrosinase and cholinesterases. Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.[10] Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease.[11]

Table 4: Enzyme Inhibitory Activity of Structurally Related Compounds

| Compound | Enzyme | IC50 (µM) | Substrate | Reference |

| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one | Mushroom Tyrosinase | 4.1 ± 0.6 | - | [12] |

| Compound with a 3-bromo-4-hydroxy substituent | Mushroom Tyrosinase | 18.09 | L-tyrosine | [13] |

| Compound with a 3-bromo-4-hydroxy substituent | Mushroom Tyrosinase | 6.92 | L-DOPA | [13] |

| Various Hydroxybenzoic Acids | Acetylcholinesterase | 5.50 to 34.19 (µmol/µmol of AChE) | - | [11] |

Experimental Protocols

The following are detailed protocols for the in vitro assessment of the potential biological activities of this compound.

Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents and Equipment:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Trolox (or Ascorbic Acid) as a positive control

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

-

Principle: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants, leading to a decrease in its characteristic blue-green color, measured spectrophotometrically.

-

Reagents and Equipment:

-

This compound

-

ABTS

-

Potassium persulfate

-

Ethanol or Phosphate-Buffered Saline (PBS)

-

Trolox as a positive control

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

In a 96-well plate, add 10 µL of various concentrations of the test compound.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as in the DPPH assay.

-

Anti-inflammatory Activity Assays

-

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes, which is determined by monitoring the oxidation of a chromogenic substrate.

-

Reagents and Equipment:

-

This compound

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Indomethacin or Celecoxib as a positive control

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Pre-incubate the COX enzyme with the test compound at various concentrations for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Monitor the change in absorbance at 590 nm over time.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Anticancer Activity Assay

-

Principle: This colorimetric assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Reagents and Equipment:

-

This compound

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Enzyme Inhibition Assay

-

Principle: This assay measures the inhibition of tyrosinase activity by monitoring the formation of dopachrome from the oxidation of L-DOPA, which is a colored product.

-

Reagents and Equipment:

-

This compound

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

Kojic acid as a positive control

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, mix the test compound at various concentrations with the tyrosinase solution in phosphate buffer.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the L-DOPA solution.

-

Measure the absorbance at 475 nm at regular intervals.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Visualizations

Signaling Pathways

The following diagrams illustrate key inflammatory signaling pathways that are often modulated by phenolic compounds and may be relevant to the mechanism of action of this compound.

Caption: Simplified NF-κB signaling pathway in inflammation.

References

- 1. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topoisomerase I inhibition and cytotoxicity of 5-bromo- and 5-phenylterbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-Bromo-2,3-dihydroxybenzoic Acid in Neuroscience Research: A Prospective Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific roles of 5-Bromo-2,3-dihydroxybenzoic acid (5-Br-DHBA) in neuroscience research is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the known chemical properties of 5-Br-DHBA and extrapolates its potential neuro-related activities based on the established biological functions of structurally similar compounds, namely dihydroxybenzoic acid isomers and other brominated phenols. The experimental protocols, quantitative data, and signaling pathways described herein are based on studies of these related molecules and are intended to serve as a foundation for future research into 5-Br-DHBA.

Introduction to this compound

This compound is a halogenated derivative of 2,3-dihydroxybenzoic acid (also known as pyrocatechuic acid). Its chemical structure, featuring a benzoic acid core with two adjacent hydroxyl groups and a bromine atom, suggests potential for a range of biological activities. While its direct application in neuroscience is not yet well-documented, the known neuroprotective and anti-inflammatory properties of its structural analogs make it a compound of significant interest for neurological research.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 5-Br-DHBA is fundamental for its application in experimental neuroscience, particularly concerning its solubility, stability, and potential to cross the blood-brain barrier.

| Property | Value | Reference |

| CAS Number | 16504-20-8 | N/A |

| Molecular Formula | C₇H₅BrO₄ | N/A |

| Molecular Weight | 233.02 g/mol | N/A |

| Appearance | Likely a solid at room temperature | N/A |

| Solubility | Expected to be soluble in polar organic solvents and aqueous bases | N/A |

Potential Neuro-Related Bioactivities Based on Structural Analogs

The therapeutic potential of phenolic compounds, including dihydroxybenzoic acids, in neurological disorders is an active area of research. Their mechanisms of action often involve antioxidant, anti-inflammatory, and enzyme-inhibiting properties. The introduction of a bromine atom can further modulate these activities.

Anti-inflammatory Effects in the Central Nervous System

Neuroinflammation, primarily mediated by microglial cells, is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Structurally related brominated phenolic compounds have demonstrated potent anti-inflammatory effects. For instance, a synthetic derivative of brominated hydroxybenzoic acid was shown to suppress the production of pro-inflammatory mediators in activated microglia.

This suggests that 5-Br-DHBA could potentially exert similar effects by modulating key inflammatory signaling pathways.

Methodological & Application

Application Notes and Protocols: Synthesis of Bromo-Dimethoxyphenyl Oxadiazoles from 5-Bromo-2,3-dihydroxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The incorporation of bromo and dimethoxyphenyl substituents can further modulate the pharmacological profile of these compounds, making them attractive targets for drug discovery programs. This document provides detailed protocols for the multi-step synthesis of 2-(5-Bromo-2,3-dimethoxyphenyl)-5-aryl-1,3,4-oxadiazoles, starting from the commercially available 5-Bromo-2,3-dihydroxybenzoic acid. The described synthetic route is a robust and reproducible method for accessing this class of compounds for further biological evaluation.

Experimental Workflow

The overall synthetic strategy involves a four-step sequence: methylation of the starting dihydroxybenzoic acid, followed by esterification, conversion to the corresponding hydrazide, and subsequent cyclization to form the 1,3,4-oxadiazole ring.

Caption: Synthetic workflow for bromo-dimethoxyphenyl oxadiazoles.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

Protocol 1: Synthesis of 5-Bromo-2,3-dimethoxybenzoic acid

This protocol describes the methylation of the two hydroxyl groups of the starting material. The procedure is adapted from a similar methylation of a related bromo-hydroxybenzaldehyde.[4]

Materials and Reagents:

-

This compound

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add methyl iodide (2.5 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Bromo-2,3-dimethoxybenzoic acid as a solid.

Protocol 2: Synthesis of Methyl 5-Bromo-2,3-dimethoxybenzoate

This protocol outlines the esterification of the carboxylic acid functional group.

Materials and Reagents:

-

5-Bromo-2,3-dimethoxybenzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Dissolve 5-Bromo-2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Methyl 5-Bromo-2,3-dimethoxybenzoate.

Protocol 3: Synthesis of 5-Bromo-2,3-dimethoxybenzohydrazide

This protocol describes the conversion of the methyl ester to the corresponding acid hydrazide.

Materials and Reagents:

-

Methyl 5-Bromo-2,3-dimethoxybenzoate

-

Hydrazine hydrate (NH₂NH₂·H₂O), 80%

-

Ethanol (EtOH)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Dissolve Methyl 5-Bromo-2,3-dimethoxybenzoate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5.0 eq) to the solution.

-

Reflux the reaction mixture for 8-12 hours. The product may precipitate out of the solution upon cooling.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath to facilitate precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 5-Bromo-2,3-dimethoxybenzohydrazide.

Protocol 4: Synthesis of 2-(5-Bromo-2,3-dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazole

This protocol details the cyclization of the acid hydrazide with an aromatic carboxylic acid to form the 1,3,4-oxadiazole ring using phosphorus oxychloride as a dehydrating agent.[1][5]

Materials and Reagents:

-

5-Bromo-2,3-dimethoxybenzohydrazide

-

Benzoic acid (or other substituted aromatic acid)

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Round-bottom flask, magnetic stirrer, condenser, ice bath

Procedure:

-

In a round-bottom flask, mix 5-Bromo-2,3-dimethoxybenzohydrazide (1.0 eq) and benzoic acid (1.1 eq).

-

Add phosphorus oxychloride (5-10 mL per gram of hydrazide) dropwise to the mixture at 0 °C.

-

After the addition is complete, reflux the mixture for 5-7 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the final 2,5-disubstituted-1,3,4-oxadiazole.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a representative bromo-dimethoxyphenyl oxadiazole.

Table 1: Reaction Yields and Physical Properties

| Compound | Step | Starting Material | Molecular Formula | MW ( g/mol ) | Yield (%) | M.p. (°C) |

| 5-Bromo-2,3-dimethoxybenzoic acid | Methylation | This compound | C₉H₉BrO₄ | 261.07 | 85-95 | 155-158 |

| Methyl 5-Bromo-2,3-dimethoxybenzoate | Esterification | 5-Bromo-2,3-dimethoxybenzoic acid | C₁₀H₁₁BrO₄ | 275.10 | 90-98 | 78-81 |

| 5-Bromo-2,3-dimethoxybenzohydrazide | Hydrazinolysis | Methyl 5-Bromo-2,3-dimethoxybenzoate | C₉H₁₁BrN₂O₃ | 275.10 | 80-90 | 188-191 |

| 2-(5-Bromo-2,3-dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazole | Cyclization | 5-Bromo-2,3-dimethoxybenzohydrazide & Benzoic acid | C₁₆H₁₃BrN₂O₃ | 361.20 | 75-85 | 210-213 |

Table 2: Spectroscopic Characterization Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| 5-Bromo-2,3-dimethoxybenzoic acid | ~10.5 (s, 1H, COOH), 7.6-7.8 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃) | ~168 (C=O), 152, 148, 130, 125, 120, 115 (Ar-C), 61, 56 (OCH₃) | 3200-2500 (O-H), 1690 (C=O), 1580, 1470 (C=C), 1270, 1050 (C-O) |

| 5-Bromo-2,3-dimethoxybenzohydrazide | ~9.5 (s, 1H, NH), 7.9 (s, 1H, Ar-H), 7.5 (s, 1H, Ar-H), 4.5 (s, 2H, NH₂), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃) | ~165 (C=O), 152, 148, 128, 124, 122, 118 (Ar-C), 61, 56 (OCH₃) | 3300, 3200 (N-H), 1650 (C=O), 1585, 1475 (C=C), 1275, 1055 (C-O) |

| 2-(5-Bromo-2,3-dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 8.1-8.3 (m, 2H, Ar-H), 7.5-7.7 (m, 5H, Ar-H), 4.0 (s, 3H, OCH₃), 3.9 (s, 3H, OCH₃) | ~165, 164 (C=N, oxadiazole), 152, 148, 132, 130, 129, 127, 125, 120, 118, 115 (Ar-C), 62, 56 (OCH₃) | 3080 (Ar C-H), 1610 (C=N), 1550, 1480 (C=C), 1270, 1060 (C-O) |

References

Application Notes and Protocols: 5-Bromo-2,3-dihydroxybenzoic Acid as a Precursor for Anti-Parkinson's Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 5-Bromo-2,3-dihydroxybenzoic acid as a key precursor in the synthesis of novel oxadiazole-based compounds with potential therapeutic applications in Parkinson's disease. The following protocols and data are derived from studies on 3-(5-bromo-2,3-dimethoxy-phenyl)-[1][2][3]oxadiazole analogues, which have shown promising anti-Parkinson's activity.[1]

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies often focus on replenishing dopamine levels or mimicking its effects. One promising avenue of research is the development of dopamine receptor agonists. This document outlines the synthesis and evaluation of a series of 3-(5-bromo-2,3-dimethoxy-phenyl)-[1][2][3]oxadiazole derivatives, synthesized from this compound, which have demonstrated potential as anti-Parkinson's agents by acting as dopamine receptor agonists.[1]

Data Presentation

The synthesized 3-(5-bromo-2,3-dimethoxy-phenyl)-[1][2][3]oxadiazole analogues were evaluated for their anti-Parkinson's activity. A summary of the key findings is presented below.

Table 1: Anti-Parkinson's Activity of 3-(5-bromo-2,3-dimethoxy-phenyl)-[1][2][3]oxadiazole Analogues

| Compound ID | Structure | Anti-Parkinson's Activity | Neurotoxicity |

| Series 1 | Analogues of 3-(5-bromo-2,3-dimethoxy-phenyl)-[1][2][3]oxadiazole | Good agonistic activity on dopamine receptors | Free from neurotoxicity |

| Specific quantitative data (e.g., EC50, receptor binding affinity) for individual compounds were not available in the public domain abstracts. |

Experimental Protocols

The following protocols describe the synthesis of the 3-(5-bromo-2,3-dimethoxy-phenyl)-[1][2][3]oxadiazole analogues from the precursor this compound and the subsequent evaluation of their anti-Parkinson's activity.

Protocol 1: Synthesis of 3-(5-bromo-2,3-dimethoxy-phenyl)-[1][2][3]oxadiazole Analogues

This protocol is a generalized procedure based on standard organic synthesis methodologies for oxadiazoles and the specific core structure.

Step 1: Methylation of this compound

-

Dissolve this compound in a suitable solvent (e.g., acetone, DMF).

-

Add a base (e.g., potassium carbonate, sodium hydride) to the solution.

-

Add a methylating agent (e.g., dimethyl sulfate, methyl iodide) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromo-2,3-dimethoxybenzoic acid.

Step 2: Conversion to Acid Chloride

-

Reflux the 5-bromo-2,3-dimethoxybenzoic acid with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) until the reaction is complete.

-

Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude 5-bromo-2,3-dimethoxybenzoyl chloride.

Step 3: Formation of Amidoxime

-

React the 5-bromo-2,3-dimethoxybenzoyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine, triethylamine) in a suitable solvent (e.g., ethanol).

-

Stir the reaction mixture at room temperature or with heating.

-

Isolate the resulting amidoxime by precipitation or extraction.

Step 4: Cyclization to form the 1,2,4-Oxadiazole Ring

-

React the amidoxime with various substituted acid chlorides or anhydrides in the presence of a dehydrating agent or by heating in a high-boiling point solvent (e.g., xylene).

-

The reaction leads to the formation of the corresponding 3-(5-bromo-2,3-dimethoxy-phenyl)-5-substituted-[1][2][3]oxadiazole analogues.

-

Purify the final compounds by column chromatography or recrystallization.

Protocol 2: Evaluation of Anti-Parkinson's Activity (In Vivo Model)

The following is a general protocol for assessing anti-Parkinson's activity in a rodent model.

1. Animal Model:

-

Use a suitable animal model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) or MPTP-induced lesion model in rats or mice.

2. Drug Administration:

-

Administer the synthesized oxadiazole analogues to the test animals via a suitable route (e.g., intraperitoneal injection, oral gavage).

-

Include a vehicle control group and a positive control group (e.g., L-DOPA or a known dopamine agonist).

3. Behavioral Assessments:

-

Rotational Behavior: In unilaterally lesioned animals, measure the number of rotations (turns) induced by the test compounds. Dopamine agonists will induce contralateral rotations.

-

Cylinder Test (Forelimb Use Asymmetry): Assess the preferential use of the unimpaired forelimb for postural support during exploration of a cylinder. Effective treatments should reduce this asymmetry.

-

Catalepsy Test: Measure the time it takes for an animal to correct an externally imposed posture. Anti-parkinsonian drugs are expected to reduce the cataleptic state.

4. Neurochemical Analysis (Post-mortem):

-

After the behavioral assessments, sacrifice the animals and dissect the brain.

-

Analyze the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum using techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

5. Histological Analysis:

-

Perform immunohistochemical staining for tyrosine hydroxylase (TH) in brain sections to assess the extent of dopaminergic neuron loss and any potential neuroprotective effects of the compounds.

Visualizations

Signaling Pathway: Dopamine Agonist Action in Parkinson's Disease

Caption: Action of oxadiazole dopamine agonists.

Experimental Workflow: Synthesis and Evaluation

Caption: Synthesis and evaluation workflow.

Logical Relationship: Therapeutic Rationale

Caption: Rationale for the therapeutic approach.

References

Application Note: Electrophilic Bromination of 2,3-Dihydroxybenzoic Acid

Introduction

2,3-Dihydroxybenzoic acid is a phenolic compound of significant interest in medicinal chemistry and materials science due to its antioxidant, anti-inflammatory, and chelating properties.[1][2] The introduction of bromine atoms onto the aromatic ring of 2,3-dihydroxybenzoic acid can further modulate its biological activity and provide a handle for subsequent chemical modifications. This application note details a robust experimental protocol for the electrophilic bromination of 2,3-dihydroxybenzoic acid, adapted from established methods for similar phenolic compounds.[3][4][5]

Reaction Principle